2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine
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Overview
Description
2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester
Uniqueness
2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(2-aminoethyl)-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-12(2)8-10-5-7(3-4-9)6-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
ILPHCRZFMBJHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CCN |
Origin of Product |
United States |
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